molecular formula C14H11FO2 B6340766 2-(2-Fluorophenyl)-6-methylbenzoic acid, 95% CAS No. 1214348-34-1

2-(2-Fluorophenyl)-6-methylbenzoic acid, 95%

Cat. No. B6340766
CAS RN: 1214348-34-1
M. Wt: 230.23 g/mol
InChI Key: LYIWRNAXNCONRW-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-6-methylbenzoic acid (2-Fluoro-6-methylbenzoic acid) is an organic compound with the molecular formula C8H7FO2. This compound is a white solid that is soluble in many organic solvents. It is a versatile intermediate used in organic synthesis and is a key building block for the synthesis of many pharmaceuticals, agrochemicals, and other compounds.

Mechanism of Action

2-Fluoro-6-methylbenzoic acid acts as an inhibitor of enzymes by binding to the active site of the enzyme and blocking its activity. This inhibition is reversible, meaning that the enzyme can be reactivated by the addition of a competitive inhibitor. Additionally, 2-fluoro-6-methylbenzoic acid can act as a substrate for certain enzymes, such as esterases, and can be used to study their catalytic activity.
Biochemical and Physiological Effects
2-Fluoro-6-methylbenzoic acid has been studied for its potential biochemical and physiological effects. Studies have shown that it can inhibit the activity of enzymes involved in cell signaling pathways, such as protein kinases and phosphatases. Additionally, it has been shown to inhibit the activity of proteases, which are enzymes that break down proteins. It has also been studied for its potential anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

2-Fluoro-6-methylbenzoic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, it is soluble in many organic solvents, and it is a versatile intermediate for organic synthesis. Additionally, it is a useful inhibitor of enzymes, making it a valuable tool for studying enzyme activity. The main limitation of 2-fluoro-6-methylbenzoic acid is that it is a relatively unstable compound, making it difficult to store and handle.

Future Directions

The potential applications of 2-fluoro-6-methylbenzoic acid are vast and the possibilities for future research are numerous. Some potential future directions include further investigation into its anti-inflammatory and anti-cancer properties, as well as its potential as a therapeutic agent. Additionally, further research into its mechanism of action and its ability to inhibit enzymes could lead to the development of more effective enzyme inhibitors. Finally, further study into its role as a substrate for certain enzymes could lead to the development of more efficient catalysts for organic synthesis.

Synthesis Methods

2-Fluoro-6-methylbenzoic acid can be synthesized by several methods. One method is the reaction of 2-fluorobenzaldehyde with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is followed by hydrolysis of the resulting ester to give 2-fluoro-6-methylbenzoic acid. Another method is the reaction of 6-methylbenzaldehyde with potassium fluoride and sulfuric acid. This reaction yields 2-fluoro-6-methylbenzoic acid as the major product.

Scientific Research Applications

2-Fluoro-6-methylbenzoic acid has a wide range of scientific research applications. It is used as a reagent in organic synthesis, as a building block for pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of fluorinated polymers, as a catalyst in the synthesis of polyols, and as a ligand in coordination chemistry. Additionally, it is used as an inhibitor of enzymes such as proteases and phosphatases.

properties

IUPAC Name

2-(2-fluorophenyl)-6-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-5-4-7-11(13(9)14(16)17)10-6-2-3-8-12(10)15/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYIWRNAXNCONRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80673478
Record name 2'-Fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214348-34-1
Record name 2'-Fluoro-3-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80673478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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